Fumaranilic acid
Description
Fumaranilic acid (chemical structure: C₆H₅NHCOCH=CHCOOH) is a derivative of fumaric acid (C₄H₄O₄), where one carboxylic acid group is replaced by an anilide moiety. Fumaric acid itself is a dicarboxylic acid with industrial and pharmaceutical applications, including use as a food additive (E297) and in polymer production .
Properties
IUPAC Name |
(E)-4-anilino-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334221 | |
| Record name | (2E)-4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-08-5, 37902-58-2 | |
| Record name | Fumaranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037902582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumaranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 37902-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(phenylamino)-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUMARANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3Y58DZ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Isomerization
The most widely documented method involves the isomerization of maleic acid (cis-butenedioic acid) to fumaric acid (trans-butenedioic acid) using hydrochloric acid (HCl) as a catalyst. In a laboratory-scale procedure, 1 g of maleic acid is dissolved in 8 mL of water and refluxed with 8 mL of concentrated HCl for 15 minutes, yielding fumaric acid with a 49% recovery after cooling and filtration. The reaction mechanism proceeds via protonation of the double bond, enabling rotation to the thermodynamically stable trans configuration.
Theoretical yields approach 100%, but practical limitations such as incomplete reflux, product loss during filtration, and residual solubility in aqueous HCl reduce actual yields. Industrial protocols optimize this process by using autoclave reactors under nitrogen atmospheres. For example, reacting 300 g of maleic anhydride with lithium hydroxide monohydrate at 190°C for 6 hours achieves a 99.5% yield of fumaric acid, demonstrating scalability.
Table 1: Comparative Yields of Acid-Catalyzed Isomerization
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Laboratory reflux | HCl | 100 | 0.25 | 49 |
| Industrial autoclave | LiOH·H2O | 190 | 6 | 99.5 |
Hydrothermal Synthesis Without Catalysts
Kinetic Selectivity in Non-Catalytic Systems
Recent advances highlight the feasibility of catalyst-free hydrothermal synthesis. Maleic acid undergoes isomerization to fumaric acid at elevated temperatures (190–220°C) in water, with selectivity governed by reaction kinetics. A study modeling the mutual conversions of maleic acid, fumaric acid, and malic acid revealed that fumaric acid selectivity increases with temperature due to favorable Gibbs free energy changes. At 220°C, the forward reaction rate constant () for maleic acid-to-fumaric acid conversion reaches 8.71 h, far exceeding reverse or side reaction rates.
Table 2: Kinetic Parameters for Hydrothermal Isomerization
| Temperature (°C) | (h) | Selectivity () |
|---|---|---|
| 190 | 2.50 | 6.58 |
| 200 | 4.12 | 12.57 |
| 210 | 6.89 | 14.39 |
| 220 | 8.71 | 23.40 |
The absence of catalysts reduces purification costs and avoids metal contamination, making this method environmentally advantageous. However, prolonged heating above 200°C risks oxidative degradation, necessitating precise temperature control.
Petrochemical Production via Maleic Anhydride
Oxidation of n-Butane
Industrial-scale fumaric acid production primarily relies on maleic anhydride derived from the gas-phase oxidation of n-butane. Vanadium-phosphorus oxide (VPO) catalysts facilitate the reaction:
.
Maleic anhydride is hydrolyzed to maleic acid, which is then isomerized to fumaric acid. Fixed-bed tubular reactors achieve >98% anhydride absorption using organic solvents, followed by distillation and hydration.
Comparative Efficiency of Feedstocks
Benzene was historically used as a feedstock, but n-butane dominates modern processes due to lower toxicity and cost. Butane-based methods yield 1.2–1.4 tons of maleic anhydride per ton of feedstock, with subsequent hydrolysis and isomerization steps achieving near-quantitative fumaric acid yields.
Factors Influencing Reaction Efficiency
Temperature and Thermodynamics
Isomerization is endothermic, requiring energy input to overcome the activation barrier. The enthalpy change () for solid fumaric acid formation is , reflecting its thermodynamic stability over maleic acid. Elevated temperatures accelerate the reaction but must remain below thresholds that promote decomposition (e.g., >250°C).
Chemical Reactions Analysis
Types of Reactions
Fumaranilic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield amine derivatives or other reduced products.
Substitution: The aniline group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives and other reduced products.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Biomedical Applications
Fumaranilic acid and its derivatives have shown promising results in treating various medical conditions due to their immunomodulatory and anti-inflammatory properties.
Treatment of Psoriasis
Fumaric acid esters (FAEs) are primarily used in the treatment of psoriasis. A systematic review indicated that FAEs have been effective in managing severe psoriasis, with approximately 55% of patients showing improvement in their condition after treatment. Common adverse effects included abdominal pain and diarrhea, but many patients experienced significant relief from symptoms after switching to FAEs when other treatments failed .
Case Study: Efficacy in Severe Psoriasis
- Study Population: 58 patients with severe psoriasis
- Results:
- 55% showed improvement
- 17% rated as 'clear' or 'virtually clear'
- Adverse events reported in 66% of patients
- Conclusion: FAEs are effective even for patients intolerant to other systemic therapies .
Multiple Sclerosis Treatment
Dimethyl fumarate (DMF), a fumaric acid derivative, is approved for treating relapsing forms of multiple sclerosis (MS). Clinical trials have demonstrated DMF's ability to reduce inflammatory lesions in the central nervous system, showcasing its potential as a neuroprotective agent .
Clinical Trial Insights
- Phase II Study: Significant reduction in gadolinium-enhancing lesions after 24 weeks of treatment.
- Phase III Studies: Ongoing to evaluate long-term efficacy and safety .
Other Autoimmune Disorders
This compound has also been explored for treating conditions like lupus erythematosus. Case reports indicate that fumarates can resolve skin lesions resistant to conventional treatments, with manageable side effects such as mild leukopenia .
Case Reports Summary
- Patient 1: Complete resolution of skin lesions after three months.
- Patient 2: Improvement in skin lesions after combining fumarates with prednisone.
- Adverse Effects: Included tiredness and transient proteinuria but were generally mild .
Pharmaceutical Applications
This compound's properties make it a valuable component in various pharmaceutical formulations.
Nutritional Supplements
Iron fumarate is utilized as an iron supplement due to its high bioavailability and lower gastrointestinal side effects compared to traditional iron salts. This application is critical for addressing iron-deficiency anemia effectively .
Antifungal Treatments
Certain fumarate derivatives exhibit antifungal properties and are incorporated into topical formulations for skin infections, enhancing treatment options for dermatological conditions .
Industrial Applications
This compound is not only limited to biomedical uses but also finds applications in various industrial sectors.
Construction Materials
Fumaric acid-derived resins are used to produce durable construction materials such as building panels and roofing components due to their chemical resistance and mechanical strength .
Automotive Parts
Fiberglass-reinforced plastics containing fumaric acid are employed in manufacturing lightweight automotive parts, contributing to fuel efficiency and performance improvements .
Paints and Coatings
In the formulation of alkyd resins for paints, fumaric acid enhances adhesion and weather resistance, making it suitable for protective coatings in various applications .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Biomedical | Psoriasis treatment | Effective for severe cases |
| Multiple sclerosis | Reduces CNS inflammatory lesions | |
| Autoimmune disorders | Resolves resistant skin lesions | |
| Pharmaceutical | Nutritional supplements | High bioavailability |
| Antifungal treatments | Effective against skin infections | |
| Industrial | Construction materials | Durable and chemically resistant |
| Automotive parts | Lightweight and fuel-efficient | |
| Paints and coatings | Superior adhesion and weather resistance |
Mechanism of Action
The mechanism of action of fumaranilic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can activate antioxidant pathways, leading to the reduction of oxidative stress in cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Differences :
- Ferulic and rosmarinic acids feature phenolic rings, enabling radical scavenging, whereas this compound lacks this moiety .
Pharmacological and Toxicological Profiles
- Fumaric Acid : Approved for psoriasis treatment, it modulates immune responses via the Nrf2 pathway. Toxicity includes gastrointestinal irritation at high doses .
- Ferulic Acid : Exhibits anti-tyrosinase activity (IC₅₀ ~1.2 mM) and antioxidant effects, but low bioavailability limits therapeutic use .
- Rosmarinic Acid : Demonstrates neuroprotective effects in vitro (EC₅₀ ~10 μM for oxidative stress reduction) but requires formulation optimization for clinical efficacy .
Biological Activity
Fumaranilic acid, a compound derived from various natural sources, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and data tables.
Overview of this compound
This compound is a derivative of fumaric acid, which is known for its therapeutic properties. It is primarily extracted from plants like Fumaria indica, where it is implicated in various pharmacological effects. Research has focused on its anti-inflammatory and analgesic properties, with studies suggesting that it may act through multiple biological pathways.
Anti-inflammatory Activity
A significant body of research indicates that this compound exhibits notable anti-inflammatory effects. One study evaluated the anti-inflammatory properties of ethanolic extracts from Fumaria indica and identified this compound as a key bioactive component. The study employed carrageenan-induced edema and cotton pellet granuloma models in rats to assess inflammation.
Key Findings:
- Dosing : The study tested various doses of the extract (100, 200, and 400 mg/kg/day) and pure this compound (1.25, 2.50, and 5.00 mg/kg/day).
- Results : The extract demonstrated significant anti-inflammatory effects at 200 mg/kg/day, while this compound showed dose-dependent anti-inflammatory activity, particularly at 5 mg/kg/day .
- Mechanism : The mechanism of action appears distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may modulate gut functions and microbiota, influencing systemic inflammation .
Analgesic Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. The analgesic activity was assessed using the rat tail flick test and the hot plate test.
Key Findings:
- Efficacy : this compound exhibited significant analgesic activity at higher doses (5 mg/kg/day) in the acetic acid-induced writhing test.
- Comparison with NSAIDs : While some analgesic effects were noted at lower doses (1.25 mg/kg/day), they were less pronounced than those observed with traditional analgesics like aspirin .
Case Studies
Several case studies have further elucidated the biological activities of this compound:
-
Study on Inflammation :
- Conducted on rats to observe the effect of repeated dosing with Fumaria indica extracts.
- Results indicated a reduction in both peripheral inflammatory responses and central sensitivity to pain stimuli after daily administration.
- Gastrointestinal Modulation :
Data Table: Summary of Biological Activities
| Activity | Test Methodology | Effective Dose (mg/kg/day) | Outcome |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | 200 | Significant reduction in edema |
| Cotton pellet granuloma | N/A | Notable granuloma inhibition | |
| Analgesic | Acetic acid writhing test | 5 | Significant analgesic effect |
| Rat tail flick test | N/A | Modest analgesic activity |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Fumaranilic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between fumaric acid derivatives and aniline under controlled pH and temperature. Key steps include:
- Catalytic Optimization : Use of acidic catalysts (e.g., sulfuric acid) at 60–80°C to enhance reaction efficiency .
- Purification : Recrystallization using ethanol-water mixtures or column chromatography to isolate high-purity crystals (>98%). Purity is validated via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 6.2–7.8 ppm for aromatic protons) .
- Yield Factors : Excess aniline (1.2–1.5 equivalents) improves yield but may require post-reaction neutralization to avoid byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural Confirmation : FT-IR (stretching bands at 1680 cm⁻¹ for carbonyl groups) and X-ray crystallography (unit cell parameters: a=5.2 Å, b=7.8 Å) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 220°C, with TGA showing 95% mass loss by 300°C .
- Comparative Sensitivity : HPLC (LOD: 0.1 µg/mL) outperforms UV-Vis (LOD: 1.0 µg/mL) for trace impurity detection .
Advanced Research Questions
Q. How can researchers address contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound across studies?
- Methodological Answer :
- Data Reconciliation : Conduct meta-analysis of primary literature (e.g., IUPAC reports, peer-reviewed journals) to identify variables like solvent polarity (logP = 1.2 in water vs. 2.8 in ethanol) or measurement techniques (potentiometric vs. spectrophotometric pKa determination) .
- Validation Experiments : Replicate conflicting studies under standardized conditions (e.g., 25°C, 0.1 M ionic strength) to isolate methodological discrepancies .
- Statistical Modeling : Apply multivariate regression to assess the impact of temperature, solvent, and instrumentation on reported values .
Q. What experimental design strategies optimize this compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
- Degradation Pathways : Hydrolysis at pH >7.0 accelerates decomposition; use buffered solutions (pH 4.0–6.0) with antioxidants (e.g., 0.01% ascorbic acid) to extend half-life (>6 months at 4°C) .
- Accelerated Stability Testing : Employ Arrhenius kinetics (40°C, 75% RH for 12 weeks) to predict shelf-life, validated via HPLC-MS to monitor degradation products .
- Container Compatibility : Avoid glass vials (siliconization may leach); use polypropylene containers to minimize adsorption .
Q. How can computational modeling enhance understanding of this compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target enzymes (e.g., COX-2) using force fields (AMBER/CHARMM) and docking software (AutoDock Vina) .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV) to assess redox potential and electron-transfer mechanisms .
- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear Regression : Fit data to Hill equation (EC₅₀ = 50 µM, Hill coefficient = 1.5) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points from replicates (n=6) .
- Uncertainty Quantification : Report 95% confidence intervals for LD₅₀ values derived from probit analysis .
Q. How should researchers structure supplementary materials to comply with journal standards when publishing this compound data?
- Methodological Answer :
- Raw Data : Deposit in repositories (e.g., Zenodo) with DOIs; include metadata (instrument calibration dates, batch numbers) .
- Tables : Format using Word tables (Roman numerals), with footnotes explaining abbreviations (e.g., "ND" = not detected) .
- Figures : Ensure high-resolution (300 dpi) TIFF/PDF files; label axes with SI units (e.g., "Concentration (µM)") .
Handling Methodological Limitations
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer :
- Process Controls : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progression .
- Quality Metrics : Adhere to ICH Q11 guidelines, defining critical quality attributes (CQAs) like particle size (D90 < 50 µm) .
- Interlab Validation : Collaborate with independent labs to verify reproducibility using shared protocols .
Q. How to design a robust study investigating this compound’s mechanism of action in complex biological matrices?
- Methodological Answer :
- Matrix Preparation : Use simulated body fluid (SBF) with 0.9% NaCl and 10% FBS to mimic physiological conditions .
- Control Groups : Include vehicle (DMSO <0.1%) and positive controls (e.g., aspirin for COX inhibition) .
- Endpoint Selection : Combine omics (proteomics/metabolomics) with functional assays (e.g., platelet aggregation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
